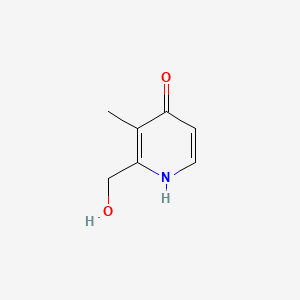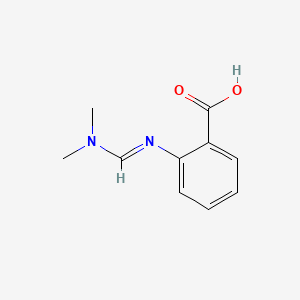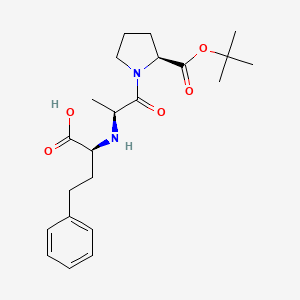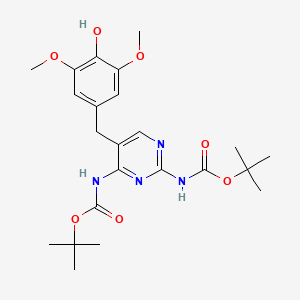
Z,Z-Dienestrol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z,Z-Dienestrol-d6 is a synthetic, non-steroidal estrogen . It is used for pharmaceutical analytical testing . The CAS number for this compound is 91297-99-3 .
Synthesis Analysis
This compound is the deuterium labeled Z,Z-Dienestrol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C18H12D6O2 . The molecular weight is 272.37 . The structure includes two phenol groups connected by a hexadiene group .Physical And Chemical Properties Analysis
The exact mass of this compound is 272.168340288 g/mol . It has a topological polar surface area of 40.5 Ų . The compound has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .科学的研究の応用
Stereoselective Synthesis and Material Science Applications
A notable application of compounds related to Z,Z-Dienestrol-d6 is in the field of stereoselective synthesis, where such compounds are utilized for their ability to rigorously control regio- and stereochemical outcomes in chemical reactions. For example, the strategic positioning of a silyl group on the diene unit of a substrate enables control during metathesis-based macrocyclization reactions, demonstrating the compound's utility in synthesizing complex molecular structures, such as those found in potent translation and cell-migration inhibitors like lactimidomycin (Gallenkamp & Fürstner, 2011).
Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, modifications of this compound and related compounds have been developed for specific analytical applications. A method using a glassy carbon electrode modified with silver nanoparticles and functionalized multi-walled carbon nanotubes leverages the electrochemical properties of dienestrol for the voltammetric determination in animal urine samples. This application underscores the compound's role in forensic and environmental monitoring of illicit substances (Lima Filho et al., 2019).
Catalysis and Reaction Mechanisms
Further research into dienamine catalysis reveals the preference for Z-dienamine configurations and the interaction between electrophiles and catalysts. This insight is crucial for understanding the kinetics and thermodynamics of reactions involving this compound analogs, providing a foundation for the development of new catalytic processes that benefit from the unique reactivity of these compounds (Seegerer et al., 2016).
Photocatalysis and Energy Conversion
On the frontier of photocatalysis, Z-scheme systems, inspired by natural photosynthesis, have emerged as a promising approach for water splitting and renewable energy conversion. These systems, which can effectively separate photogenerated electron-hole pairs and optimize the photocatalytic system's redox ability, exemplify the application of this compound related research in the development of sustainable energy technologies (Huang et al., 2019).
Environmental Monitoring and Safety
Research has also been conducted to develop methods for characterizing novel estrogenic compounds in environmental samples. Affinity chromatography using immobilized estrogen receptors highlights the utility of this compound analogs in identifying and quantifying potential environmental disruptors, demonstrating its significance in environmental safety and public health (Shang et al., 2014).
作用機序
Target of Action
Z,Z-Dienestrol-d6 is a deuterium-labeled variant of Z,Z-Dienestrol . The primary target of this compound, like its parent compound, is the estrogen receptor . Estrogen receptors are nuclear receptors that are activated by the hormone estrogen. They are involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development, as well as the growth and maintenance of secondary sexual characteristics .
Biochemical Pathways
The binding of this compound to estrogen receptors triggers a series of biochemical reactions. These include the increase in hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins. It also suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, which may result in slower metabolic clearance and potentially improved bioavailability .
Result of Action
The binding of this compound to estrogen receptors and its subsequent actions lead to various molecular and cellular effects. These include the relief of symptoms associated with conditions like atrophic vaginitis and kraurosis vulvae, which are treated with vaginal estrogens . These conditions are characterized by symptoms such as dryness and soreness in the vagina, itching, redness, or soreness of the vulva, which can be alleviated by the action of this compound .
生化学分析
Biochemical Properties
Z,Z-Dienestrol-d6 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of Diethylstilbestrol , a synthetic estrogen.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to passively diffuse into target cells of responsive tissues, complex with estrogen receptors, and enter the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .
Metabolic Pathways
This compound is involved in various metabolic pathways as a metabolite of Diethylstilbestrol
特性
IUPAC Name |
2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-QNQXKPHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747606 |
Source


|
| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91297-99-3 |
Source


|
| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)





![2-Propenoicacid,3-(2-pyridinylsulfinyl)-,[S-(Z)]-(9CI)](/img/no-structure.png)



